

# An In-depth Technical Guide to Boc-Orn(2-Cl-Z)-OH

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## Compound of Interest

Compound Name: Boc-Orn(2-Cl-Z)-OH

Cat. No.: B557403

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CAS Number: 118554-00-0

Synonyms: N $\alpha$ -tert-Butoxycarbonyl-N $\delta$ -(2-chlorobenzyloxycarbonyl)-L-ornithine, Boc-L-Orn(2-Cl-Z)-OH

This technical guide provides a comprehensive overview of **Boc-Orn(2-Cl-Z)-OH**, a crucial amino acid derivative for peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the physicochemical properties, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), supported by experimental protocols and workflow visualizations.

## Physicochemical Properties

**Boc-Orn(2-Cl-Z)-OH** is a white to off-white powder.<sup>[1]</sup> Its chemical structure features an N $\alpha$ -Boc protecting group and an N $\delta$ -(2-chlorobenzyloxycarbonyl) (2-Cl-Z) protecting group on the L-ornithine backbone. This orthogonal protection scheme is instrumental in complex peptide synthesis.<sup>[2]</sup> The key physicochemical data are summarized in the table below.

Property	Value	Reference(s)
CAS Number	118554-00-0	[3][4]
Molecular Formula	C <sub>18</sub> H <sub>25</sub> ClN <sub>2</sub> O <sub>6</sub>	[3][4]
Molecular Weight	400.85 g/mol	[3][4]
Melting Point	114-118 °C	[1]
Appearance	White to off-white powder	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Storage Temperature	2-8°C, sealed in dry conditions	[1]

## Synthesis of Boc-Orn(2-Cl-Z)-OH

The synthesis of **Boc-Orn(2-Cl-Z)-OH** involves a two-step protection of L-ornithine. First, the  $\alpha$ -amino group is protected with a tert-butoxycarbonyl (Boc) group. Subsequently, the  $\delta$ -amino group is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. While a specific, detailed protocol for the synthesis of **Boc-Orn(2-Cl-Z)-OH** is not readily available in published literature, a representative procedure can be outlined based on general methods for amino acid protection.[6][7][8]

## Representative Experimental Protocol for Synthesis

### Step 1: N $\alpha$ -Boc Protection of L-Ornithine

This step is based on the general procedure for the Boc protection of amino acids.[6][9]

- **Dissolution:** Dissolve L-ornithine (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.
- **Reagent Addition:** At room temperature, add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.1 equivalents) to the solution with stirring.

- Reaction: Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Dilute the reaction mixture with water and extract with ethyl acetate to remove byproducts. Acidify the aqueous layer with a 5% citric acid solution and extract the N $\alpha$ -Boc-L-ornithine product with ethyl acetate.
- Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-Orn-OH.

#### Step 2: N $\delta$ -(2-Cl-Z) Protection of N $\alpha$ -Boc-L-Ornithine

This step is a modification of the general procedure for Z-group protection of amino groups.<sup>[8]</sup>

- Dissolution: Dissolve N $\alpha$ -Boc-L-ornithine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.
- Base Addition: Cool the solution to 0°C and add a base, such as sodium carbonate or sodium bicarbonate, to adjust the pH to approximately 9-10.
- Reagent Addition: Slowly add 2-chlorobenzyl chloroformate (2-Cl-Z-Cl) (1.1 equivalents) to the stirring solution while maintaining the temperature at 0°C.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the product with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure **Boc-Orn(2-Cl-Z)-OH**.

## Synthesis Workflow Diagram



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Caption: Logical workflow for the synthesis of **Boc-Orn(2-Cl-Z)-OH**.

## Application in Solid-Phase Peptide Synthesis (SPPS)

**Boc-Orn(2-Cl-Z)-OH** is a key building block in Boc-based solid-phase peptide synthesis.[10] The Boc group serves as a temporary protecting group for the α-amino function, which is cleaved at each cycle of amino acid addition. The 2-Cl-Z group provides robust, acid-stable protection for the ornithine side-chain, which is typically removed during the final cleavage of the peptide from the resin.[11]

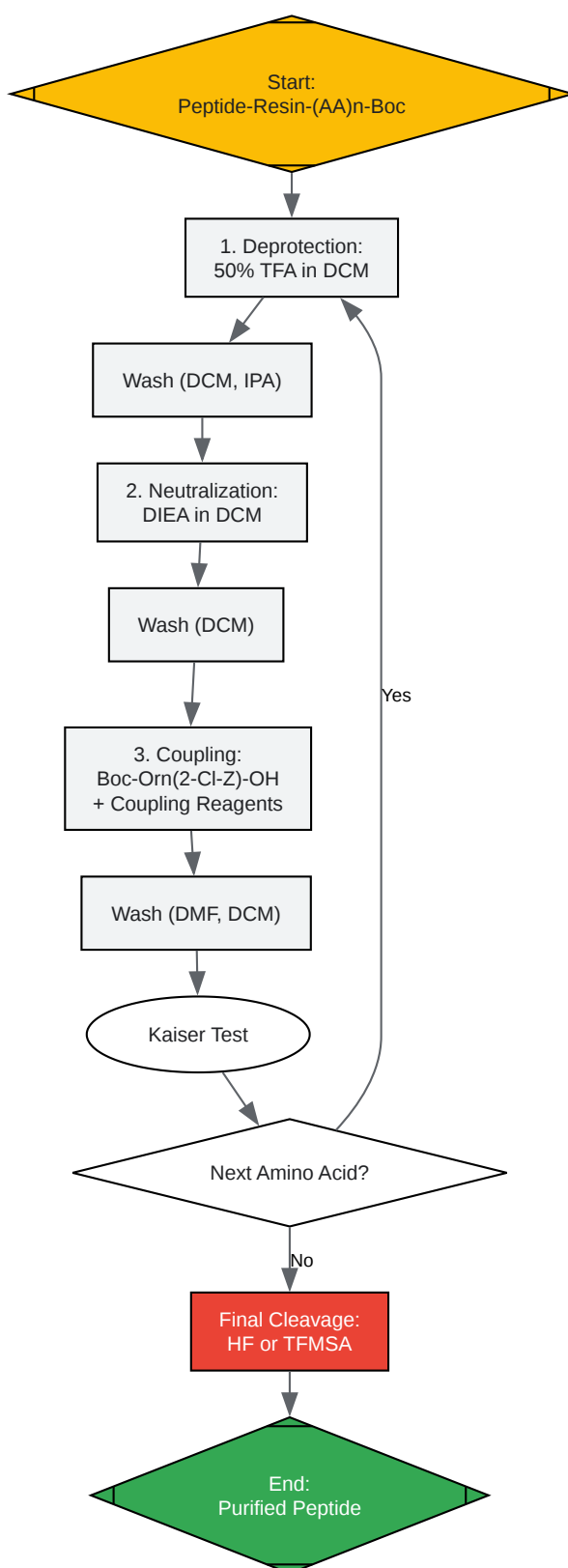
## Representative Boc-SPPS Protocol

The following is a general protocol for the incorporation of **Boc-Orn(2-Cl-Z)-OH** into a peptide chain on a solid support.[2][10]

- Resin Preparation: Start with a suitable resin for Boc chemistry, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.
- Deprotection:
  - Swell the peptide-resin in dichloromethane (DCM).
  - Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Nα-Boc group.
  - Wash the resin thoroughly with DCM and isopropanol (IPA).[10]

- Neutralization:
  - Neutralize the resulting trifluoroacetate salt on the resin by treatment with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
  - Wash the resin with DCM to remove excess base and salts.
- Coupling:
  - Dissolve **Boc-Orn(2-Cl-Z)-OH** (2-4 equivalents) and a coupling agent such as HBTU or HATU (2-4 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM.
  - Add a base (e.g., DIEA or N-methylmorpholine) to activate the carboxylic acid.
  - Add the activated amino acid solution to the neutralized peptide-resin.
  - Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.
  - Wash the resin extensively with DMF and DCM.
- Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Cleavage: After the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups (including the 2-Cl-Z group) using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[\[10\]](#)

## Boc-SPPS Workflow Diagram



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- To cite this document: BenchChem. [An In-depth Technical Guide to Boc-Orn(2-Cl-Z)-OH]. BenchChem, [2025]. [Online PDF]. Available at:  
[<https://www.benchchem.com/product/b557403#boc-orn-2-cl-z-oh-cas-number-118554-00-0>]

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